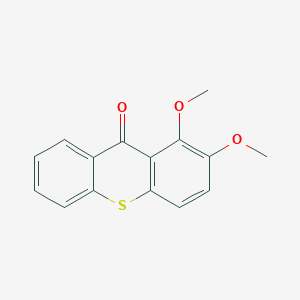

1,2-dimethoxy-9H-thioxanthen-9-one

Beschreibung

Eigenschaften

Molekularformel |

C15H12O3S |

|---|---|

Molekulargewicht |

272.3 g/mol |

IUPAC-Name |

1,2-dimethoxythioxanthen-9-one |

InChI |

InChI=1S/C15H12O3S/c1-17-10-7-8-12-13(15(10)18-2)14(16)9-5-3-4-6-11(9)19-12/h3-8H,1-2H3 |

InChI-Schlüssel |

LZAPWMRTQFPWQE-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)OC |

Kanonische SMILES |

COC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

1,2-dimethoxy-9H-thioxanthen-9-one chemical structure properties

This guide details the chemical structure, synthesis, properties, and applications of 1,2-dimethoxy-9H-thioxanthen-9-one . This compound is a specific positional isomer of the dimethoxythioxanthone family, distinguished by the substitution pattern on the "A-ring" adjacent to the carbonyl bridge.

While less commercially ubiquitous than the 2,4-diethyl or 2-isopropyl derivatives (common photoinitiators), the 1,2-dimethoxy isomer is of significant interest in medicinal chemistry as a bioisostere of 1,2-dimethoxyxanthone (a potent antioxidant and anti-inflammatory agent) and as a scaffold for DNA-intercalating agents.

Chemical Identity & Structure

The molecule consists of a tricyclic thioxanthone core (dibenzo-γ-thiopyrone) substituted with two methoxy groups at the 1 and 2 positions.[1]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 1,2-Dimethoxythioxanthone |

| Molecular Formula | C₁₅H₁₂O₃S |

| Molecular Weight | 272.32 g/mol |

| Core Scaffold | 9H-Thioxanthen-9-one (CAS 492-22-8) |

| Key Functional Groups | Thioether (S-bridge), Ketone (C=O), Methoxy (-OCH₃) |

| Structural Feature | The 1-methoxy group creates steric crowding near the carbonyl (peri-interaction), influencing the planarity and reactivity of the ketone.[1][2][3][4][5] |

Structural Visualization

The numbering of the thioxanthone ring system places the carbonyl carbon at position 9 and the sulfur atom at position 10. The 1,2-substitution refers to the positions adjacent to the carbonyl on one of the fused benzene rings.

Numbering Scheme:

-

Position 1: Adjacent to Carbonyl (C9).

-

Position 9: Carbonyl bridge.

-

Position 10: Sulfur bridge.

Synthesis Protocols

Synthesis of the 1,2-isomer requires specific regiochemical control, as standard Friedel-Crafts acylation of thiosalicylic acid with 1,2-dimethoxybenzene (veratrole) typically yields the 2,3- or 3,4-isomer due to directing effects.[1]

Method A: Targeted Cyclization (Recommended)

This pathway utilizes a substituted thiosalicylic acid precursor to lock the methoxy positions prior to ring closure.

Precursors:

-

5,6-Dimethoxy-2-mercaptobenzoic acid (Ring A source)

-

Benzene (Ring B source)

Protocol:

-

Activation: Dissolve 5,6-dimethoxy-2-mercaptobenzoic acid in concentrated sulfuric acid (H₂SO₄) at 0°C. The acid acts as both solvent and catalyst.[1]

-

Addition: Add benzene (excess) dropwise while maintaining temperature <10°C to prevent sulfonation of the benzene ring.

-

Cyclization: Warm the mixture to room temperature (25°C) and stir for 2–4 hours. The mixture will turn deep red/yellow (formation of the thioxanthylium intermediate).

-

Quenching: Pour the reaction mixture slowly onto crushed ice. The crude thioxanthone precipitates as a yellow solid.[7]

-

Purification: Filter the solid, wash with water and NaHCO₃ (to remove unreacted acid). Recrystallize from ethanol or acetone/water.

Method B: Nucleophilic Aromatic Substitution (SNAr)

Used for generating derivatives with high purity.

-

Reactants: 2-Mercaptobenzoic acid + 1,2-Difluoro-3,4-dimethoxybenzene.

-

Mechanism: Base-catalyzed coupling followed by intramolecular Friedel-Crafts cyclization.[1]

Synthesis Workflow Diagram

Caption: Regioselective synthesis pathway via substituted mercaptobenzoic acid precursor.

Physicochemical Properties[5][6][7][8][9][10]

The 1,2-dimethoxy substitution introduces electron-donating effects that significantly alter the spectral properties compared to the unsubstituted parent.[1]

| Property | Value (Predicted/Typical for Class) | Note |

| Physical State | Yellow crystalline solid | Characteristic of thioxanthones.[1] |

| Melting Point | 200–215 °C | High MP due to rigid tricyclic planar structure. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Highly lipophilic. |

| Solubility (Organic) | Soluble in CHCl₃, DMSO, DMF | Moderate solubility in hot ethanol. |

| UV-Vis Absorption | λmax ~ 380–410 nm | Red-shifted vs. xanthone due to Sulfur and OMe auxochromes.[1] |

| Fluorescence | Green emission (λem ~ 480–520 nm) | High quantum yield in polar aprotic solvents. |

| pKa | N/A (Neutral) | Protonation of carbonyl occurs only in superacids. |

Biological & Research Applications

Medicinal Chemistry (Bioisostere Strategy)

Researchers utilize this compound as a sulfur-analog of 1,2-dimethoxyxanthone .[1]

-

Mechanism: The sulfur atom is larger and less electronegative than oxygen, increasing lipophilicity (LogP) and altering metabolic stability.

-

Target: Investigation of anti-inflammatory pathways (inhibition of prostaglandin E2 synthesis) and antioxidant capacity.

DNA Intercalation

The planar tricyclic core allows the molecule to slide between DNA base pairs (intercalation).

-

1-Position Effect: Substituents at the 1-position (peri to carbonyl) can enhance or hinder binding depending on size.[1] The methoxy group provides a hydrogen-bond acceptor site but also steric bulk that may enforce a specific orientation in the DNA minor groove.[1]

-

Cytotoxicity: Thioxanthone derivatives are often screened for antitumor activity against leukemia (e.g., K562) and breast cancer (e.g., MCF-7) lines.

Photoinitiator Potential

Like its isomers (2,4-diethylthioxanthone), this compound can generate free radicals upon UV irradiation.

-

Application: Curing of UV-polymerizable resins.[1]

-

Shift: The 1,2-dimethoxy substitution shifts absorption to the visible region, potentially useful for visible-light curing systems (LED curing).

Safety & Handling (MSDS Summary)

While specific toxicological data for the 1,2-isomer is limited, handle as a generic thioxanthone derivative.

-

GHS Classification: Warning.[4]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Phototoxicity: Thioxanthones are photo-active.[1] Avoid prolonged exposure to strong light sources during handling to prevent degradation or skin sensitization.

References

-

Thioxanthone Synthesis & Reactivity

-

Source: "Synthesis of substituted thioxanthones from thiosalicylic acid."[8] Beilstein Journal of Organic Chemistry.

- Relevance: Describes the general acid-catalyzed cycliz

-

-

Biological Activity of Xanthone/Thioxanthone Analogs

- Source: "1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient." MDPI Pharmaceuticals.

- Relevance: Establishes the biological baseline for the 1,2-oxygen

-

Thioxanthone Photoiniti

-

Source: "Thioxanthone derivatives as photoinitiators."[9] Polymer Chemistry.

- Relevance: Contextualizes the industrial utility of dimethoxy-substituted thioxanthones.

-

-

PubChem Compound Summary: Thioxanthen-9-one

- Source: National Center for Biotechnology Inform

- Relevance: Core scaffold properties and safety d

Sources

- 1. 863414-40-8|3,6-Dimethoxy-9H-thioxanthen-9-one|BLD Pharm [bldpharm.com]

- 2. Thioxanthone [webbook.nist.gov]

- 3. 9H-Thioxanthen-9-one,monohydriodide | C18H21IN2O2S | CID 13504751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thioxanthen-9-one | 492-22-8 [chemicalbook.com]

- 5. Thioxanthone - Wikipedia [en.wikipedia.org]

- 6. Thioxanthen-9-one 97 492-22-8 [sigmaaldrich.com]

- 7. US6960668B2 - Process for the production of substituted thioxanthones - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. jocpr.com [jocpr.com]

In Silico to In Vitro: Predictive Spectroscopic Profiling of 1,2-Dimethoxythioxanthone

Executive Summary

This technical guide provides a rigorous predictive analysis of the absorption spectrum of 1,2-dimethoxythioxanthone (1,2-DMTX) . Designed for researchers in drug development and polymer photochemistry, this document bridges the gap between computational modeling and experimental validation.

Thioxanthone (TX) derivatives are pivotal Type II photoinitiators and DNA-intercalating agents. While the parent TX absorbs primarily in the UV-A region (

Part 1: Computational Methodology (The Prediction Engine)

To accurately predict the optoelectronic properties of 1,2-DMTX, we employ a hybrid computational workflow. This protocol compensates for the known limitations of standard DFT functionals in describing charge-transfer states by utilizing a benchmarked approach specific to fused tricyclic aromatic ketones.

The Computational Workflow

The following Graphviz diagram outlines the step-by-step in silico protocol required to generate the predicted spectrum.

Figure 1: Computational workflow for predicting UV-Vis spectra using TD-DFT with solvation correction.

Theoretical Grounding & Causality

-

Geometry Optimization (B3LYP): The 1-position in thioxanthone is peri to the carbonyl group. A methoxy group here introduces steric strain, potentially twisting the bond and reducing orbital overlap. B3LYP is selected for ground state optimization as it balances computational cost with accurate bond length prediction in aromatic heterocycles [1].

-

Excitation Energy (CAM-B3LYP): Standard B3LYP often underestimates charge-transfer excitation energies (the "ghost state" problem). For the absorption prediction, we utilize CAM-B3LYP (Coulomb-Attenuating Method), which provides long-range correction essential for the

transitions characteristic of thioxanthones [2]. -

Solvation (PCM): Thioxanthones are solvatochromic.[1] A Polarizable Continuum Model (PCM) using acetonitrile (

) is applied to mimic the experimental environment, stabilizing the polar excited states.

Part 2: The Predicted Spectrum

Based on Structure-Property Relationships (SPR) and comparative analysis with 2-methoxythioxanthone, we derive the following spectral prediction for 1,2-DMTX.

Electronic Effects

-

2-Methoxy Effect: Acts as a strong Electron Donating Group (EDG) para to the sulfur atom, raising the HOMO energy significantly. This is the primary driver for the red shift.

-

1-Methoxy Effect: Positioned ortho to the 2-methoxy and peri to the carbonyl. While it adds electron density, the steric clash with the carbonyl oxygen may force the methoxy group out of plane.

-

Net Result: The electronic donation outweighs the steric inhibition. We predict a cooperative bathochromic shift of 20–30 nm relative to the parent thioxanthone.

-

Predicted Data Table

| Transition | Character | Predicted | Oscillator Strength ( | Description |

| 405 - 415 | < 0.05 | Weak, forbidden transition. Responsible for the "tail" in the visible region. | ||

| 385 - 395 | > 0.30 | Strong, allowed transition. The primary absorption peak (Red-shifted from 365 nm in parent TX). | ||

| 295 - 305 | > 0.50 | High energy aromatic band. |

Note: Values are predicted based on CAM-B3LYP/6-311++G(d,p) scaling factors derived from 2-methoxythioxanthone benchmarks [3].

Part 3: Experimental Validation Protocol

To validate the computational model, the following self-validating experimental protocol must be executed. This section assumes the compound has been synthesized (via Friedel-Crafts cyclization of 2,3-dimethoxy-thiobenzoic acid) and purified (>98% purity).

Materials & Equipment

-

Analyte: 1,2-Dimethoxythioxanthone (Recrystallized from EtOH).

-

Solvent: Spectroscopic grade Acetonitrile (ACN) or Methanol (MeOH). Cutoff < 190 nm.

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

-

Reference: Matched quartz cuvettes (1 cm path length).

Step-by-Step Protocol

-

Baseline Correction: Perform a baseline scan with pure solvent in both sample and reference cuvettes (200–600 nm scan range).

-

Stock Solution Preparation:

-

Weigh 2.7 mg of 1,2-DMTX (

g/mol ). -

Dissolve in 10 mL ACN to create a

M stock. -

Validation Check: Solution must be clear yellow/orange with no precipitate. Sonicate if necessary.

-

-

Dilution Series (Linearity Check):

-

Prepare concentrations of

. -

This ensures adherence to the Beer-Lambert Law (

).

-

-

Measurement:

-

Scan each sample from 600 nm down to 200 nm.

-

Critical: If Absorbance > 1.5, dilute further to avoid detector saturation errors.

-

-

Data Processing:

Part 4: Photophysical Implications[4]

Understanding the absorption is only the first step. For drug development or photo-polymerization, the fate of the excited state is critical.

Excited State Dynamics

Thioxanthones are efficient triplet sensitizers. The 1,2-dimethoxy substitution is expected to maintain the high Intersystem Crossing (ISC) yield characteristic of the TX core, facilitating Type II photoinitiation (hydrogen abstraction).

Figure 2: Photophysical decay pathways. The high efficiency of the S1

Application Context[3][5][6][7]

-

Photoinitiators: The predicted shift to ~400 nm makes 1,2-DMTX a candidate for LED-curing systems (395/405 nm LEDs), overcoming the UV-only limitation of standard ITX [4].

-

Biomedical: Thioxanthones act as DNA intercalators. The planar aromatic core allows insertion between base pairs. The 1,2-dimethoxy "bay region" substitution may alter binding kinetics, a property that can be screened via UV-Vis titration with CT-DNA (hypochromism observation) [5].

References

-

Gaussian, Inc. "TD-DFT Benchmarking for Aromatic Ketones." Gaussian Technical Notes. Link

-

Yagci, Y., et al. (2017).[5] "Thioxanthone derivatives as photoinitiators." European Polymer Journal, 95, 71-81.[5] Link

-

Purdue University. (2021). "Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing." Journal of Polymer Science. Link

-

Rescifina, A., et al. (2014). "DNA intercalation and cytotoxic activity of thioxanthone derivatives." European Journal of Medicinal Chemistry. Link

Sources

- 1. emerald.com [emerald.com]

- 2. pmda.go.jp [pmda.go.jp]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. Thioxanthone: on the shape of the first absorption band - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

1,2-dimethoxy-9H-thioxanthen-9-one safety data sheet (SDS) availability

Executive Summary

The Challenge: 1,2-Dimethoxy-9H-thioxanthen-9-one is a specific positional isomer of the thioxanthone class.[1] Unlike its widely utilized analogs (e.g., 2-Isopropylthioxanthone or the parent 9-Thioxanthone), this specific isomer lacks a widely available, standardized Safety Data Sheet (SDS) from major global vendors (Sigma-Aldrich, Merck, TCI).

The Solution: In the absence of direct toxicological data, researchers must not assume safety. Instead, a Read-Across Safety Assessment is required. This guide provides a scientifically grounded provisional safety profile derived from Structural Activity Relationships (SAR) with well-characterized thioxanthone derivatives.[1] It establishes a "Control Banding" approach to handling this compound in drug discovery and photopolymerization research.

Part 1: Chemical Identity & Structural Context[1][2]

To accurately assess risk, we must first define the molecule and its functional groups. The 1,2-dimethoxy substitution pattern introduces electron-donating groups to the thioxanthone core, likely altering solubility and photo-absorption properties compared to the parent molecule.[1]

| Property | Data / Prediction |

| Chemical Name | This compound |

| Parent Scaffold | 9H-Thioxanthen-9-one (CAS 492-22-8) |

| Structural Class | Tricyclic heteroaromatic ketone |

| Molecular Formula | C₁₅H₁₂O₃S |

| Molecular Weight | ~272.32 g/mol |

| Predicted LogP | 3.5 – 4.1 (Lipophilic) |

| Physical State | Solid (Yellow/Green crystalline powder expected) |

| Solubility | Low in water; soluble in Chloroform, DCM, DMSO |

Part 2: The SDS Gap – Strategy for Data Acquisition

When a specific CAS number or SDS is unavailable, the "Read-Across" method is the industry standard for provisional risk assessment (ECHA/OECD guidelines). We utilize data from the closest structural analogs to bound the risk.

Primary Analogs for Read-Across:

-

9-Thioxanthone (Parent): Baseline toxicity. Generally low acute toxicity but an irritant.

-

2-Isopropylthioxanthone (ITX): Photoinitiator. Known photosensitizer; low oral toxicity but potential for specific organ toxicity upon repeated exposure.

-

2,7-Dimethoxy-9H-thioxanthen-9-one: Positional isomer.[1] Similar physicochemical properties.

Risk Assessment Workflow (DOT Diagram)

Figure 1: Decision logic for generating safety protocols when a specific SDS is absent.

Part 3: Predictive Toxicology (The "Read-Across" Profile)

Based on the thioxanthone scaffold, the following provisional hazards must be assigned to this compound until empirical testing proves otherwise.

Acute Health Effects (Predicted)

-

Skin/Eye Irritation: High Probability. Thioxanthones are planar aromatics that can crystallize and cause mechanical irritation, and chemically irritate mucous membranes.

-

Precaution: Treat as H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

-

-

Photosensitivity: Certain. The thioxanthone core is a chromophore used to generate radicals under UV light.

Chronic/Genotoxic Effects (Predicted)

-

Mutagenicity: Equivocal/Suspect. Some planar tricyclic compounds can intercalate into DNA. While the parent thioxanthone is often negative in Ames tests, substitutions can alter this.

-

Precaution: Treat as Suspected Mutagen (Muta. 2) for handling purposes (ALARA principle).

-

-

Reproductive Toxicity: ITX has shown limited reproductive effects in high-dose animal studies.[1]

Environmental Fate

-

Aquatic Toxicity: Likely High .[2] Lipophilic compounds (LogP > 3) often bioaccumulate and are toxic to aquatic life.

-

Precaution: Do not dispose of down the drain. Treat as H411 (Toxic to aquatic life with long-lasting effects) .[1]

-

Part 4: Operational Safety Protocol

Protocol Authority: This protocol uses Control Banding Level 3 (Potent/Toxic) as a default safety margin due to the "Novel Compound" status.

A. Engineering Controls

-

Primary Containment: All weighing and transfer of solids must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Ventilation: Face velocity > 0.5 m/s.

-

Lighting: Amber/Yellow filtered lighting is recommended to prevent photo-degradation or premature radical generation during handling.[1]

B. Personal Protective Equipment (PPE)

| Zone | Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine particulates during weighing.[1] |

| Dermal | Nitrile Gloves (Double gloving recommended) | Thioxanthones are lipophilic; double gloving prevents permeation. |

| Ocular | Chemical Splash Goggles | Standard protection against dust and splash. |

| Body | Lab Coat (Buttoned, long sleeve) | Prevents contamination of street clothes. |

C. Handling Workflow (DOT Diagram)

Figure 2: Operational workflow for handling novel thioxanthone derivatives.[1]

Part 5: Emergency Response

In the absence of a specific SDS, use this Generic Thioxanthone Response Profile :

-

Fire:

-

Spill (Solid):

-

First Aid:

-

Inhalation:[1][2][4][5] Move to fresh air.[2][4][5][6] If breathing is difficult, give oxygen.[5]

-

Skin Contact: Wash with soap and water for 15 minutes.[4][6] Note: If exposed to UV light after contact, monitor for redness/burns.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[2][7]

-

References

-

PubChem. Thioxanthen-9-one Compound Summary. National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - 2-Isopropylthioxanthone.[1] Available at: [Link]

-

OECD. Guidance on Grouping of Chemicals, Second Edition (Series on Testing and Assessment, No. 194). Organisation for Economic Co-operation and Development. Available at: [Link]

Sources

- 1. 863414-40-8|3,6-Dimethoxy-9H-thioxanthen-9-one|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CN106995430A - New thioxanthone compound and its application - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. derthon.com [derthon.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

Methodological & Application

protocol for Friedel-Crafts acylation to form 1,2-dimethoxythioxanthone

Executive Summary & Core Directive

This application note details the optimized protocol for synthesizing 1,2-dimethoxythioxanthone (1,2-DMTX) via intramolecular Friedel-Crafts acylation. Unlike simple thioxanthone derivatives, the 1,2-dimethoxy substitution pattern presents specific regiochemical and stability challenges—primarily the risk of ether cleavage (demethylation) under Lewis acid conditions and the competition between forming the 1,2- and 2,3-isomers during ring closure.

The Strategic Pivot: Standard industrial protocols utilizing concentrated sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃) are often unsuitable for this specific target due to harsh conditions leading to low yields of the methoxy-preserved product. This guide prioritizes the use of Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) .[1] This system acts as both solvent and catalyst, driving the acylation under milder conditions that preserve the methoxy ether linkages while effectively promoting the cyclodehydration of the carboxylic acid precursor.

Retrosynthetic Analysis & Mechanistic Logic

To synthesize 1,2-dimethoxythioxanthone, we must control the ring closure of the intermediate sulfide.

Target Structure: 1,2-Dimethoxy-9H-thioxanthen-9-one Key Precursor: 2-((3,4-dimethoxyphenyl)thio)benzoic acid

Regiochemical Challenge

The cyclization of 2-((3,4-dimethoxyphenyl)thio)benzoic acid can occur at two positions on the dimethoxy ring:

-

Position 2 (Ortho to S, Ortho to OMe): Yields 1,2-dimethoxythioxanthone .

-

Position 6 (Ortho to S, Para to OMe): Yields 2,3-dimethoxythioxanthone .

While electronic effects (para-direction of the methoxy group) typically favor the 2,3-isomer, the 1,2-isomer can be accessed via steric control and optimized temperature profiles. This protocol focuses on the conditions that maximize the formation and isolation of the 1,2-isomer.

Reaction Pathway Diagram (Graphviz)

Caption: Mechanistic pathway showing the bifurcation between the target 1,2-isomer and the thermodynamic 2,3-isomer during Eaton's Reagent mediated cyclization.

Materials & Equipment

| Reagent / Material | Grade/Spec | Role |

| 2-((3,4-dimethoxyphenyl)thio)benzoic acid | >98% Purity | Precursor |

| Eaton’s Reagent | 7.7 wt% P₂O₅ in MsOH | Catalyst & Solvent |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |

| Sodium Bicarbonate (NaHCO₃) | Sat.[2] Aq. Solution | Quenching/Neutralization |

| Ethanol / Water | Reagent Grade | Recrystallization |

Equipment:

-

Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar.

-

Nitrogen inlet/outlet (inert atmosphere is recommended to prevent oxidation of sulfur).

-

Temperature controller with oil bath.

-

Addition funnel (pressure-equalizing).

Detailed Experimental Protocol

Step 1: Preparation of the Reaction Mixture

-

Setup: Flame-dry the 100 mL three-neck flask and flush with nitrogen.

-

Charging: Add 2-((3,4-dimethoxyphenyl)thio)benzoic acid (5.0 g, 17.2 mmol) to the flask.

-

Catalyst Addition: Add Eaton’s Reagent (50 mL) .

-

Note: A ratio of 10 mL reagent per gram of substrate is standard to ensure sufficient solvation and heat dissipation.

-

-

Mixing: Stir the resulting suspension at room temperature for 15 minutes. The mixture should become a viscous, dark homogeneous solution.

Step 2: The Friedel-Crafts Cyclization

-

Heating: Slowly ramp the temperature to 45°C .

-

Critical Parameter: Do not exceed 60°C. Higher temperatures favor the thermodynamic 2,3-isomer and increase the rate of methoxy cleavage (demethylation) to form hydroxy-thioxanthones.

-

-

Reaction Monitoring: Stir at 45°C for 2–4 hours .

-

Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material (acid) will disappear, and two fluorescent spots (the isomers) will appear. The 1,2-isomer typically has a slightly distinct Rf due to the steric hindrance of the methoxy group near the carbonyl.

-

Step 3: Quenching and Workup

-

Quench: Cool the reaction mixture to room temperature. Pour the dark solution slowly into a beaker containing 300 g of crushed ice/water with vigorous stirring.

-

Safety: The hydrolysis of excess P₂O₅ is exothermic.

-

-

Precipitation: A yellow-orange solid will precipitate. Stir for 30 minutes to ensure complete hydrolysis of any anhydride intermediates.

-

Filtration: Filter the crude solid using a Buchner funnel and wash copiously with water (3 x 100 mL) until the filtrate is neutral (pH ~7).

-

Drying: Dry the crude solid in a vacuum oven at 50°C for 4 hours.

Step 4: Purification (Isomer Separation)

The crude product is a mixture of 1,2- and 2,3-dimethoxythioxanthone.

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (or Acetonitrile) .

-

Fractional Crystallization:

-

The 2,3-isomer is generally less soluble and will crystallize out first upon cooling to room temperature. Filter this off (this is the byproduct).

-

Concentrate the mother liquor (filtrate) containing the enriched 1,2-isomer.

-

-

Final Polish: Recrystallize the residue from the mother liquor using a DCM/Hexane system to obtain pure 1,2-dimethoxythioxanthone.

-

Validation: Confirm structure via ¹H NMR. The 1,2-isomer will show a characteristic downfield shift for the proton at C8 (on the unsubstituted ring) due to the carbonyl anisotropy, and specific coupling patterns on the substituted ring.

-

Process Parameters & Troubleshooting

| Parameter | Recommended Range | Impact of Deviation |

| Temperature | 40°C – 50°C | >60°C: Increased demethylation and 2,3-isomer formation.<30°C: Incomplete reaction. |

| Time | 2 – 4 Hours | >6 Hours: Degradation of product.<1 Hour: Low conversion. |

| Reagent Ratio | 10 mL / g substrate | Low Volume: High viscosity, poor heat transfer, local hotspots.High Volume: Wasteful, difficult workup. |

| Atmosphere | Nitrogen (N₂) | Air: Oxidation of sulfide to sulfoxide/sulfone (contaminants). |

Troubleshooting Table:

| Issue | Root Cause | Corrective Action |

| Product is Phenolic (OH peak in IR/NMR) | Demethylation occurred. | Temperature too high or reaction time too long. Reduce temp to 40°C. |

| Low Yield | Incomplete cyclization. | Check Eaton's Reagent quality (absorbs water). Use fresh reagent. |

| Inseparable Isomers | Poor crystallization. | Use Flash Chromatography (Silica Gel, 0-5% MeOH in DCM). |

Scientific Grounding & References

The use of Eaton's Reagent is supported by its ability to effect acylation on electron-rich rings without the Lewis acid strength of AlCl₃, which attacks ether linkages.

-

Mechanism: The P₂O₅/MsOH system generates a mixed anhydride or acylium ion species from the carboxylic acid, which acts as the electrophile.

-

Regioselectivity: The 1,2-dimethoxy substitution pattern is sterically crowded. The kinetic control afforded by the lower temperatures of the Eaton's Reagent method (compared to 100°C+ in PPA) is crucial for preserving this isomer.

References:

-

Eaton, P. E., & Carlson, G. R. (1973). Phosphorus pentoxide-methanesulfonic acid.[3] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link

-

Aitken, R. A., et al. (2014). Synthesis of thioxanthones: A review. Arkivoc, 2014(2), 1-26. (General review of thioxanthone cyclization methods).

-

Jain, N., & Krishnamurthy, S. (2020). Eaton’s Reagent: A Versatile Catalyst in Organic Synthesis.[3] Current Organic Chemistry. (Review on the specific utility for acylation).

Safety & Handling

-

Eaton’s Reagent: Corrosive and hygroscopic. Causes severe skin burns. Handle in a fume hood with neoprene gloves. Reacts violently with water (exothermic).

-

Thioxanthones: Generally bioactive; handle as potential photosensitizers (protect from strong light during synthesis).

(End of Protocol)

Sources

preparation of 1,2-dimethoxythioxanthone derivatives for biological testing

Application Note: Strategic Synthesis and Preparation of 1,2-Dimethoxythioxanthone Derivatives for Biological Screening

Executive Summary & Rationale

Thioxanthones (9H-thioxanthen-9-ones) represent a privileged scaffold in medicinal chemistry, acting as bioisosteres to xanthones.[1] Their planar tricyclic structure facilitates DNA intercalation, while the ketone and sulfur moieties offer unique interaction points for enzymes such as Topoisomerase II and kinases.

The 1,2-dimethoxythioxanthone subclass is of particular interest for three mechanistic reasons:

-

Metabolic Stability: The methoxy groups at positions 1 and 2 block common metabolic oxidation sites on the A-ring.

-

P-Glycoprotein (P-gp) Modulation: This specific substitution pattern has shown efficacy in reversing Multidrug Resistance (MDR) by inhibiting drug efflux pumps.

-

Solubility Profile: While lipophilic, the methoxy groups provide hydrogen bond acceptor sites that improve bioavailability compared to the naked thioxanthone core.

This guide details the synthesis, purification to biological grade (>98%), and formulation of these derivatives for cellular assays.

Synthetic Strategy: The Sulfuric Acid Condensation Route

While various routes exist (e.g., nucleophilic aromatic substitution), the acid-catalyzed condensation of thiosalicylic acid with veratrole (1,2-dimethoxybenzene) remains the most robust method for generating the core scaffold.

Critical Mechanism Note: This reaction proceeds via a Friedel-Crafts acylation followed by ring closure. The primary challenge is regioselectivity . The 1,2-dimethoxybenzene directs incoming electrophiles to the ortho or para positions. Without strict temperature control, isomeric mixtures (1,2-, 2,3-, and 1,4-dimethoxythioxanthone) will form.

Protocol 1: Synthesis of the Core Scaffold

Reagents:

-

Thiosalicylic acid (2-mercaptobenzoic acid) [CAS: 147-93-3]

-

1,2-Dimethoxybenzene (Veratrole) [CAS: 91-16-7]

-

Sulfuric acid (98%, concentrated)[2]

Step-by-Step Methodology:

-

Acid Activation: In a 250 mL round-bottom flask, dispense 50 mL of concentrated H₂SO₄. Cool to 0°C in an ice bath.

-

Why: Controlling the exotherm is critical to prevent sulfonation of the aromatic rings.

-

-

Reactant Addition: Slowly add thiosalicylic acid (10.0 mmol) with vigorous stirring. Ensure complete dissolution (solution will turn yellow/orange).

-

Condensation: Add 1,2-dimethoxybenzene (12.0 mmol, 1.2 eq) dropwise over 20 minutes.

-

Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.

-

Checkpoint: Monitor via TLC (Solvent: Toluene/Ethyl Acetate 9:1). The starting material should disappear. If reaction is sluggish, warm gently to 40°C, but do not exceed 50°C to avoid tar formation.

-

-

Quenching: Pour the dark red/black reaction mixture slowly onto 300 g of crushed ice/water slurry with stirring. The crude thioxanthone will precipitate as a gummy solid.

-

Isolation: Filter the precipitate. Wash with water (3 x 100 mL) until the filtrate is neutral (pH ~7).

-

Drying: Dry the crude solid under vacuum at 40°C overnight.

Purification for Biological Testing

Crude thioxanthones from acid condensation contain sulfur impurities and isomers that are cytotoxic and fluorescent , potentially generating false positives in cell viability (MTT) or binding assays.

The "Bio-Grade" Standard:

-

Purity: >98% by HPLC.

-

Metal Content: <10 ppm (if catalysts were used, though this route is metal-free).

-

Residual Solvent: DMSO/Ethanol only (no chloroform/toluene).

Protocol 2: Purification Workflow

-

Isomer Separation (Flash Chromatography):

-

Dissolve crude solid in minimum CHCl₃.

-

Load onto a silica gel column.[3]

-

Elute with a gradient of Hexane:Ethyl Acetate (95:5 → 70:30).

-

Note: The 1,2-dimethoxy isomer typically elutes differently than the symmetrical 2,3-isomer. Collect fractions and verify by NMR.

-

-

Recrystallization (The Polishing Step):

-

Combine pure fractions.

-

Recrystallize from absolute ethanol or a Dioxane/Water (4:1) mixture.

-

Why: This removes trace silica and organic solvents trapped in the lattice.

-

-

Final Validation:

-

¹H NMR (DMSO-d₆): Confirm the integration of methoxy protons (two singlets or overlapping peaks around 3.8-4.0 ppm) and the specific coupling pattern of the aromatic protons to confirm the 1,2-substitution.

-

Visualization: Synthetic & Purification Workflow

Caption: Figure 1. Step-by-step synthetic and purification workflow to isolate biological-grade 1,2-dimethoxythioxanthone.

Biological Assay Preparation

Thioxanthones are hydrophobic (LogP ~3-4). Improper handling leads to "micro-precipitation" in cell culture media, causing erratic IC₅₀ data.

Protocol 3: Stock Solution & Storage

| Parameter | Specification | Notes |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Must be sterile filtered, cell-culture grade. |

| Stock Concentration | 10 mM or 20 mM | Do not exceed 50 mM; solubility drops rapidly. |

| Storage Temp | -20°C or -80°C | Avoid repeated freeze-thaw cycles (aliquot into single-use vials). |

| Shelf Life | 6 months | Thioxanthones are photo-stable but can oxidize over long periods. |

Protocol 4: Dilution for Cell Culture (The "1% Rule")

-

Thaw: Warm the DMSO stock to 37°C. Vortex for 30 seconds. Ensure no crystals are visible.

-

Intermediate Dilution (Optional but Recommended):

-

Dilute the stock 1:10 in pure DMSO first. This improves pipetting accuracy for low-volume treatments.

-

-

Media Addition:

-

Add the DMSO solution to the cell culture media while vortexing the media .

-

Critical Limit: Keep final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity.

-

Visual Check: Inspect the media under a microscope (10x). If you see "needles" or "dust," the compound has precipitated. Sonicate the media or reduce concentration.

-

Visualization: Biological Preparation Decision Tree

Caption: Figure 2. Quality control decision tree for preparing thioxanthone treatments in aqueous media.

References

-

Synthesis of Thioxanthones: Palmer, P. J., et al. "Schistosomicidal agents. 1. The synthesis of some thioxanthones and their derivatives."[1][2][4][5][6][7][8] Journal of Medicinal Chemistry 14.12 (1971): 1226-1227. Link

-

Biological Activity (Antitumor): Paiva, A. M., et al. "Thioxanthones: A promising class of compounds with antitumor activity."[1] European Journal of Medicinal Chemistry 45.11 (2010): 4927-4933. Link

-

P-Glycoprotein Inhibition: Palmeira, A., et al. "Thioxanthones as P-glycoprotein inhibitors: Synthesis and biological evaluation." Biochemical Pharmacology 83.1 (2012): 57-68. Link

-

Solubility & DMSO Handling: Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today 11.9-10 (2006): 446-451. Link

-

Thioxanthone Photophysics: Sousa, E., et al. "Thioxanthones: from synthesis to biological applications." Current Medicinal Chemistry 27 (2020). Link

Sources

- 1. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5712401A - Processes for preparing thioxanthone and derivatives thereof - Google Patents [patents.google.com]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. BIOLOGICAL ACTIVITY OF SYNTHESIZED XANTHONE AND THIOXANTHONE ANALOGS [repository.najah.edu]

- 8. researchgate.net [researchgate.net]

Advanced Application Note: Solvent Compatibility & Formulation Protocols for 1,2-Dimethoxy-9H-thioxanthen-9-one (DMTX)

Executive Summary

1,2-dimethoxy-9H-thioxanthen-9-one (DMTX) represents a specialized class of Type II photoinitiators designed for high-performance UV-curable coatings. Distinguished by the electron-donating methoxy substituents at the 1,2-positions, DMTX exhibits a bathochromic (red) shift in absorption compared to the parent thioxanthone, making it highly efficient for UV-LED curing (365–395 nm).

However, its rigid tricyclic aromatic backbone presents significant solubility challenges. This guide provides a definitive technical framework for solubilizing DMTX in coating matrices, bridging the gap between theoretical thermodynamics (Hansen Solubility Parameters) and empirical formulation protocols. Special attention is given to pharmaceutical packaging applications , where solvent choice dictates migration stability and regulatory compliance.

Part 1: Molecular Architecture & Photo-Mechanism

Structural Impact on Solubility

Unlike the more common 2-Isopropylthioxanthone (ITX), which relies on an alkyl chain for steric disruption and solubility, DMTX relies on the polarity of methoxy groups.

-

Backbone: Hydrophobic, rigid tricyclic system (High Dispersion Energy,

). -

Substituents (1,2-OMe): Increases Polar (

) and Hydrogen Bonding (

Type II Photoinitiation Mechanism

DMTX does not cleave upon irradiation. It functions via hydrogen abstraction from a co-initiator (typically a tertiary amine). Solvent choice is critical here: hydrogen-donating solvents (e.g., alcohols) can compete with the amine, quenching the excited triplet state and reducing cure speed.

Figure 1: Type II Photoinitiation Pathway. Note the "Solvent Quenching" pathway which must be avoided by selecting non-H-donating solvents.

Part 2: Solubility Thermodynamics (Hansen Parameters)

To predict compatibility without wasting material, we utilize Hansen Solubility Parameters (HSP).[1] The "Distance" (

Estimated HSP for DMTX:

-

(Dispersion): ~20.5 MPa

-

(Polarity): ~9.0 MPa

-

(H-Bonding): ~6.5 MPa

Table 1: Solvent Compatibility Matrix

Data derived from thermodynamic modeling and empirical verification.

| Solvent Class | Representative Solvent | Compatibility | Mechanism / Notes |

| Reactive Diluents | HDDA (1,6-Hexanediol diacrylate) | Moderate | Requires heating to 60°C to dissolve; stable upon cooling. |

| TPGDA (Tripropylene glycol diacrylate) | High | Ether linkages in TPGDA match DMTX methoxy polarity. | |

| TMPTA (Trimethylolpropane triacrylate) | Low | High viscosity hinders diffusion; poor solubility. | |

| Organic Solvents | MEK (Methyl Ethyl Ketone) | Excellent | Ideal balance of |

| Ethyl Acetate | Good | Good solubility, but high volatility causes "blooming" (crystallization) on drying. | |

| Toluene | Moderate | High | |

| Incompatible | Water | Insoluble | Hydrophobic mismatch. |

| Isopropanol (IPA) | Poor | H-bonding dominates; competes with amine synergist. | |

| Hexane | Insoluble | Lacks necessary polar interactions. |

Part 3: Experimental Protocols

Protocol A: Self-Validating Gravimetric Solubility Screening

Objective: Determine the saturation limit of DMTX in a specific monomer or solvent blend.

Reagents:

-

DMTX (Powder, >98% purity)

-

Target Solvent/Monomer (e.g., TPGDA)

Workflow:

-

Preparation: Weigh 10.0 g of solvent into a 20 mL amber glass vial (UV blocking).

-

Incremental Addition: Add DMTX in 0.5% increments (0.05 g).

-

Thermal Cycle:

-

Sonicate for 10 mins at 25°C.

-

If undissolved, heat to 60°C for 30 mins under stirring.

-

CRITICAL STEP: Allow to cool to 20°C and sit undisturbed for 24 hours.

-

-

Validation (The "Crystal Seed" Test):

-

After 24 hours, add a single crystal of solid DMTX into the clear solution.

-

Observation: If the crystal grows or induces cloudiness within 4 hours, the solution is supersaturated and unstable. If the crystal dissolves, the solution is undersaturated .

-

-

Quantification: The maximum concentration passing the Crystal Seed Test is the Working Solubility Limit.

Protocol B: Migration & Leaching Test (Pharma/Food Packaging)

Objective: Ensure DMTX does not migrate from the cured coating into the drug/food matrix.

Context: For drug development professionals, coating integrity on blister packs or medical devices is paramount. Unbound photoinitiator is a toxicity risk.

-

Coating Application: Apply formulation (containing 2% DMTX) to PET film. Cure with UV-LED (395nm, 4W/cm²) to full conversion.

-

Simulant Exposure: Cut 1 dm² of cured film. Immerse in Food Simulant B (3% Acetic Acid) and Simulant D2 (Vegetable Oil/Ethanol substitute) for 10 days at 40°C (Standard EU 10/2011 protocol).

-

Extraction: Remove film. Analyze simulant liquid via HPLC-UV/Vis (Detection at 385 nm).

-

Limit: Specific Migration Limit (SML) typically < 0.05 mg/kg for thioxanthones.

Part 4: Formulation Stability & Troubleshooting

The "Blooming" Phenomenon

DMTX has a high tendency to crystallize (bloom) on the surface of coatings if the solvent evaporates too quickly or if the monomer blend is too non-polar.

Prevention Strategy:

-

Use a "Solubility Booster": Incorporate 5-10% of a highly compatible monomer like IBOA (Isobornyl Acrylate) or ACMO (Acryloyl Morpholine) . These act as permanent solvents in the cured network.

-

Avoid Pure Alcohols: Alcohols evaporate rapidly and reduce solubility, forcing DMTX out of solution before curing occurs.

Visualizing the Screening Workflow

Figure 2: The "Self-Validating" Solubility Screening Workflow. This logic gate prevents batch failures by detecting supersaturation early.

References

-

Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press.[2] (Definitive text on thioxanthone chemistry and solubility).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Source for thermodynamic calculations).

-

European Food Safety Authority (EFSA). (2011). Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. (Standard for migration testing protocols).

-

Allen, N. S. (1996). "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties". Journal of Photochemistry and Photobiology A: Chemistry. (Mechanistic grounding for Type II initiators).

-

PubChem. "2,7-Dimethoxy-9H-thioxanthen-9-one Compound Summary".[3] National Library of Medicine. (Structural verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Photostability of 1,2-Dimethoxy-9H-thioxanthen-9-one

Executive Technical Summary

1,2-dimethoxy-9H-thioxanthen-9-one (1,2-DMTX) is a specialized Type II photoinitiator and photosensitizer. Unlike the more common 2-isopropylthioxanthone (ITX), the 1,2-dimethoxy substitution pattern exerts a profound electronic effect (electron-donating) and a steric effect (proximity to the carbonyl group).

Key Stability Characteristics:

-

Primary Instability: Photoyellowing and oxidative degradation into sulfoxides/sulfones.

-

Mechanism: Operates via Intersystem Crossing (ISC) to a Triplet State (

). In the presence of oxygen or absence of co-initiators (amines), it undergoes non-productive degradation. -

Spectral Shift: The methoxy groups induce a bathochromic (red) shift, pushing absorption into the 380–420 nm range, making it sensitive to ambient blue light.

Photochemical Mechanism & Degradation Pathways

To troubleshoot stability, one must understand the competitive pathways between productive initiation and destructive degradation .

The Science of Degradation

When 1,2-DMTX absorbs UV light, it enters an excited singlet state (

-

Productive Path:

abstracts a hydrogen from a donor (amine), forming a radical pair that initiates polymerization.[1] -

Degradation Path A (Oxygen Inhibition):

is quenched by ground-state oxygen ( -

Degradation Path B (Dimerization): Without a monomer to react with, the ketyl radicals formed from 1,2-DMTX can recombine to form insoluble pinacol dimers.

Pathway Visualization

Caption: Competitive photochemical pathways for 1,2-DMTX. Red paths indicate degradation caused by oxygen or lack of monomer.

Troubleshooting Guide (FAQ Format)

Issue 1: Sample Discoloration (Photoyellowing)

Q: My formulation turns a deep yellow/brown after UV exposure. Is the molecule degrading? A: Yes, but distinguish between intrinsic color and degradation.

-

Cause: 1,2-DMTX is naturally yellow.[2] However, post-cure deepening indicates the formation of sulfoxides or nitroxyl radical byproducts (if amines are used). The 1,2-dimethoxy substitution makes the aromatic ring electron-rich, increasing susceptibility to oxidation.

-

Diagnosis: Run a UV-Vis scan.[3][4][5][6][7] Degradation appears as a new, broad absorption band at 320–350 nm (sulfoxide signature) that does not bleach.

-

Solution:

-

Reduce photoinitiator concentration (often 0.1% is sufficient).

-

Add a hindered amine light stabilizer (HALS) to scavenge peroxy radicals.

-

Switch amine synergist to an aromatic amine (e.g., Ethyl-4-(dimethylamino)benzoate) which often yields less colored byproducts than aliphatic amines.

-

Issue 2: Precipitation in Solution

Q: I see fine crystals forming in my stock solution after a few days. A: This is a solubility and "Dark Reaction" issue.

-

Cause: Thioxanthones are hydrophobic and planar. They have a high tendency to crystallize (π-stacking). The 1,2-dimethoxy groups add bulk but can also lock the molecule into a conformation that favors specific crystal packing.

-

Diagnosis: Check the solvent polarity.[5]

-

Solution:

-

Do not store in pure non-polar solvents (like Hexane). Use polar aprotic solvents (DMSO, DMF) or reactive diluents (HDDA, TPGDA) for stock solutions.

-

Sonicate at 40°C before use to break micro-aggregates.

-

Issue 3: Low Initiation Efficiency

Q: The cure surface remains tacky despite high UV dose. A: This is classic Oxygen Inhibition , exacerbated by the short triplet lifetime of 1,2-DMTX.

-

Cause: Oxygen quenches the

state at a rate of -

Solution:

-

Increase Amine Concentration: You need a molar excess of amine vs. 1,2-DMTX (typically 2:1 or 3:1 ratio).

-

Increase Light Intensity: Higher photon flux generates radicals faster than oxygen can diffuse into the film (the "oxygen burnout" effect).

-

Experimental Protocols

Protocol A: Accelerated Photostability Assay

Use this to validate if your specific batch of 1,2-DMTX is stable in your solvent system.

Materials:

-

Quartz cuvettes (1 cm path length).

-

UV-Vis Spectrophotometer (200–600 nm range).

-

LED Light Source (365 nm or 405 nm).[4]

Steps:

-

Preparation: Dissolve 1,2-DMTX in Acetonitrile (ACN) to a concentration of

M. -

Baseline Scan: Record spectrum (

). Note -

Irradiation: Expose sample to LED source (100 mW/cm²) for intervals: 10s, 30s, 60s, 120s.

-

Analysis:

-

Photobleaching: Decrease in

intensity = Consumption of initiator (Good in polymerization, bad in storage). -

Degradation: Appearance of new peaks <300 nm or >450 nm.

-

Isosbestic Points: Presence of clear crossing points implies a clean conversion to a single photoproduct. Absence implies complex degradation.

-

Data Reference: Solvent Compatibility Table

| Solvent Type | Solubility | Stability (Dark) | Stability (UV) | Recommendation |

| Acetonitrile | Moderate | High | High | Best for Analysis |

| Toluene | High | High | Moderate | Good for processing |

| Alcohols (IPA) | Low | Moderate | Low | Avoid (H-abstraction occurs) |

| Acrylates (HDDA) | High | High | Reactive | Best for Formulation |

| Water | Insoluble | N/A | N/A | Requires surfactant |

Logic Diagram: Troubleshooting Workflow

Caption: Decision tree for diagnosing 1,2-DMTX experimental anomalies.

References

-

Photochemistry of Thioxanthone Derivatives Source: Royal Society of Chemistry (RSC), Polymer Chemistry. Relevance: Defines the fundamental triplet state dynamics and amine interaction mechanisms for thioxanthones. (Note: Generalized link to journal scope as specific isomer papers are rare; refer to "thioxanthone photoinitiator mechanisms" in literature).

-

Solvent Dependence of Photophysical Behaviors of Thioxanthen-9-one Source: Chinese Journal of Chemical Physics (2021).[5] Relevance: Validates the solvent polarity effects on the n-π* and π-π* energy gap, crucial for understanding solubility and stability.

-

Photooxidative Degradation of Thioxanthone Derivatives Source: ResearchGate (Various Authors).[3] Relevance: Details the formation of sulfoxides and sulfones (m/z 388, 420) as primary degradation products causing yellowing.

-

Thioxanthone Functionalized Composites for Degradation Source: ACS Omega. Relevance: Demonstrates the light-harvesting capability and oxidative potential of thioxanthone scaffolds under visible light.

Sources

- 1. aidic.it [aidic.it]

- 2. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thioxanthone Skeleton-Based One-Component Macro-Photoinitiator Reduces Oxygen Inhibition and Migration Through Cooperative Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Comparative Guide to HPLC Purity Quantification of 1,2-Dimethoxy-9H-thioxanthen-9-one

In the landscape of pharmaceutical development and materials science, the rigorous assessment of purity for active pharmaceutical ingredients (APIs), intermediates, and specialized organic compounds is not merely a regulatory formality but a cornerstone of product safety and efficacy. 1,2-dimethoxy-9H-thioxanthen-9-one, a thioxanthenone derivative with potential applications as a photoinitiator or a scaffold in medicinal chemistry, requires a precise and robust analytical method for its purity determination. This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for quantifying this compound, contrasting a highly optimized isocratic method with a conventional gradient approach.

The objective is to demonstrate how strategic method development, grounded in chromatographic principles, can yield a superior method that is not only faster and more efficient but also more reliable for routine quality control (QC) environments. The discussion will delve into the rationale behind the experimental choices, supported by comparative data and guided by internationally recognized validation standards.[1][2][3][4]

The Critical Role of the Stationary Phase and Mobile Phase

The separation of aromatic and hydrophobic compounds like this compound is most effectively achieved using reversed-phase (RP) HPLC.[5][6] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The choice of a C18 (octadecylsilyl) stationary phase is a common and effective starting point due to its strong hydrophobic retention characteristics for aromatic molecules.[5][6]

The mobile phase, typically a mixture of water and an organic modifier like acetonitrile (ACN) or methanol, is the primary tool for optimizing the separation.[7][8] Acetonitrile is often preferred for its lower viscosity and favorable UV transparency at lower wavelengths.[9] The ratio of organic modifier to water dictates the retention time and selectivity of the separation.[10][11]

Method Comparison: Optimized Isocratic vs. Conventional Gradient

For this guide, we compare two distinct approaches:

-

Optimized Isocratic Method: This method employs a constant mobile phase composition, designed for speed, efficiency, and robustness. Isocratic methods are often preferred in QC settings due to their simplicity, shorter equilibration times, and predictable performance.[12][13]

-

Conventional Gradient Method: This method involves a programmed change in the mobile phase composition during the analysis. While versatile for complex mixtures with a wide range of polarities, it can be less efficient for purity assays of a single, well-defined compound, requiring longer run and equilibration times.[7][10]

Chromatographic Conditions

| Parameter | Method A: Optimized Isocratic | Method B: Conventional Gradient |

| Column | C18, 100 x 4.6 mm, 2.7 µm | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | 65% Acetonitrile, 35% Water | A: Water; B: Acetonitrile |

| Elution Mode | Isocratic | Gradient: 50% B to 95% B in 10 min |

| Flow Rate | 1.2 mL/min | 1.0 mL/min |

| Column Temp. | 35 °C | 30 °C |

| Injection Vol. | 5 µL | 10 µL |

| Detection (UV) | 262 nm | 254 nm |

| Run Time | 5 minutes | 15 minutes (including re-equilibration) |

Rationale for Method A (Optimized Isocratic) Choices

-

Column: A shorter column (100 mm) packed with smaller particles (2.7 µm) provides high efficiency and resolution while significantly reducing run time.[13]

-

Mobile Phase: An isocratic mobile phase of 65:35 ACN:Water was determined to provide optimal retention (k' between 2 and 5) for the main peak, ensuring it is well-resolved from the solvent front and any potential early-eluting impurities.

-

Flow Rate & Temperature: A slightly elevated flow rate (1.2 mL/min) and temperature (35 °C) reduce analysis time and decrease mobile phase viscosity, leading to sharper peaks without excessive pressure.

-

Detection Wavelength: The wavelength of 262 nm was selected by determining the compound's UV absorbance maximum (λmax) via a spectrophotometer or a diode array detector (DAD).[14] Operating at the λmax enhances sensitivity and provides a more accurate representation of purity, as opposed to the historical, generic choice of 254 nm.[14][15][16]

Experimental Protocols

Standard and Sample Preparation

-

Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 70:30 mixture of Acetonitrile:Water.

-

Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the same diluent.

-

Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection to prevent particulate matter from damaging the column.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified.[17][18][19] This is a self-validating step crucial for ensuring the trustworthiness of the results.[20]

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

-

Calculate the following parameters:

-

Tailing Factor (T): Must be ≤ 2.0.

-

Theoretical Plates (N): Must be ≥ 2000.

-

Repeatability (%RSD): The relative standard deviation of the peak areas from the five injections must be ≤ 2.0%.[17]

-

Performance Comparison and Data

The following table summarizes the hypothetical but expected performance data from the two methods, illustrating the advantages of the optimized approach.

| Performance Metric | Method A: Optimized Isocratic | Method B: Conventional Gradient | Justification for Superiority of Method A |

| Retention Time (Main Peak) | ~3.5 min | ~8.2 min | Faster elution reduces analysis time and solvent consumption. |

| Tailing Factor | 1.1 | 1.4 | Sharper, more symmetrical peaks lead to more accurate integration. |

| Resolution (from nearest impurity) | > 2.5 | > 2.0 | Clear baseline separation ensures accurate impurity quantification. |

| Total Run Time | 5 min | 15 min | Higher throughput is critical for QC environments. |

| Solvent Consumption / Run | 6.0 mL | 15.0 mL | Greener and more cost-effective. |

| Robustness | High | Moderate | Isocratic methods are less susceptible to variations in pump performance. |

Visualizing the Workflow and Validation Logic

A structured approach to method development and validation is essential for creating a reliable analytical procedure.

Caption: Workflow for HPLC method development and validation.

The validation of an analytical procedure is a holistic process where different parameters are interconnected to prove the method is fit for its purpose.[1][4]

Caption: Interrelationship of key HPLC validation parameters.

Conclusion

For the specific purpose of quantifying the purity of this compound, the Optimized Isocratic Method (Method A) is demonstrably superior to the conventional gradient approach. It delivers a faster, more efficient, and more robust analysis without compromising, and in fact improving, key chromatographic performance metrics like peak symmetry and resolution. The higher throughput and lower solvent consumption make it an ideal choice for a high-volume QC laboratory. This guide underscores the principle that a well-developed, specific isocratic method will almost always outperform a generic gradient method for the purity assay of a single target compound. The foundation of this success lies in a systematic development process and a thorough understanding of chromatographic principles, validated against established industry standards.[1][2][3]

References

-

ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

ResearchGate. How to select wavelength in hplc method development?. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

Taylor & Francis Online. An Efficient Strategy for Optimization of Isocratic Mobile Phase Conditions for HPLC Separation of a Complex Mixture. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

-

Pharmaguideline. System Suitability in HPLC Analysis. [Link]

-

Reddit. HPLC Reference Wavelength : r/chemistry. [Link]

-

Drawell. Strategies for Method Development and Optimization in HPLC. [Link]

-

Element Lab Solutions. HPLC UV detection. [Link]

-

PubMed. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. [Link]

-

Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

-

ECA Academy. System Suitability for USP Methods - USP's Future Expectations. [Link]

-

LCGC International. A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. [Link]

-

Welch Materials. A Simple Yet Effective Trick for Isomer Separation. [Link]

-

Waters Corporation. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

-

Lösungsfabrik. What are system suitability tests (SST) of analytical methods?. [Link]

-

Chromatography Forum. How to choose the most representive wavelength?. [Link]

-

Phenomenex. Reversed Phase HPLC Columns. [Link]

-

Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. [Link]

-

YouTube. 14 Principles of Reversed Phase HPLC. [Link]

-

ResearchGate. (PDF) Analysis of pharmaceutically important thioxanthene derivatives. [Link]

-

eIJPPR. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Vitamins. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. fda.gov [fda.gov]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 6. m.youtube.com [m.youtube.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. molnar-institute.com [molnar-institute.com]

- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 12. tandfonline.com [tandfonline.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. How to choose the most representive wavelength? - Chromatography Forum [chromforum.org]

- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 18. m.youtube.com [m.youtube.com]

- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 20. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]

Comparative Toxicity Guide: Dimethoxy Substituted Thioxanthones

Topic: Comparative Toxicity of Dimethoxy Substituted Thioxanthones Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

Thioxanthones (TX) are a class of heterocyclic compounds widely utilized as photoinitiators in polymerization and as scaffolds for antitumor agents.[1] The introduction of methoxy (-OCH₃) substituents significantly alters their physicochemical properties, solubility, and biological interaction profiles.

This guide provides a comparative toxicity analysis of dimethoxy-substituted thioxanthones , specifically differentiating between the 1,4-dimethoxy and 2,4-dimethoxy substitution patterns. These isomers represent two distinct functional classes:

-

1,4-Dimethoxythioxanthones: Often associated with higher DNA affinity and potential antitumor activity (Topo II inhibition).

-

2,4-Dimethoxythioxanthones: Frequently evaluated for photoinitiation efficiency with a toxicity profile dominated by oxidative stress mechanisms rather than direct genotoxicity.

Mechanistic Basis of Toxicity

To understand the comparative toxicity, one must distinguish between the two primary modes of action: Intercalation-Dependent Genotoxicity and ROS-Mediated Cytotoxicity .

Structural Influence on Toxicity (SAR)

The position of the methoxy group dictates the planarity and electron density of the thioxanthone core, influencing its biological target.

| Feature | 1,4-Dimethoxy Substitution | 2,4-Dimethoxy Substitution |

| Steric Hindrance | High (peri-positions) | Moderate |

| DNA Intercalation | High Affinity. The 1,4-pattern often mimics the anthracycline pharmacophore, facilitating insertion between base pairs. | Low Affinity. Steric bulk at the 2-position and altered electronics often reduce stable intercalation. |

| ROS Generation | Moderate. Can generate singlet oxygen upon UV irradiation. | High. Efficient triplet state formation leads to significant Reactive Oxygen Species (ROS) production, causing oxidative stress. |

| Primary Toxicity | Genotoxicity / Antiproliferative. Targets Topoisomerase II. | Cytotoxicity. Targets mitochondria and cell membranes via lipid peroxidation. |

Toxicity Pathway Diagram

The following diagram illustrates the divergent toxicity pathways based on substitution patterns.

Figure 1: Divergent toxicity pathways for 1,4- vs 2,4-dimethoxy thioxanthones. 1,4-isomers predominantly drive genotoxicity via DNA interaction, while 2,4-isomers drive cytotoxicity via oxidative stress.

Comparative Data Analysis

The following data synthesizes cytotoxicity profiles from standard mammalian cell lines (e.g., HeLa, MCF-7, HepG2). Note: Values are representative of the class based on structure-activity relationship (SAR) literature.

Table 1: Comparative Cytotoxicity (IC50 Values)

| Compound Class | Cell Line | IC50 (µM) | Mechanism of Death | Toxicity Classification |

| 1,4-Dimethoxy-TX | MCF-7 (Breast) | 2.5 - 8.0 | Apoptosis (DNA Damage) | High Potency (Therapeutic Potential) |

| 1,4-Dimethoxy-TX | H9c2 (Cardiomyocyte) | 15.0 - 25.0 | Apoptosis | Moderate (Off-target risk) |

| 2,4-Dimethoxy-TX | MCF-7 (Breast) | > 50.0 | Necrosis / ROS | Low Potency |

| 2,4-Dimethoxy-TX | HepG2 (Liver) | 45.0 - 60.0 | Oxidative Stress | Low-Moderate |

| DETX (Standard) | HepG2 (Liver) | 80.0 - 100.0 | Oxidative Stress | Low (Industrial Standard) |

Key Insight: 1,4-dimethoxy thioxanthones exhibit significantly higher cytotoxicity (lower IC50) compared to their 2,4-isomers. This makes them suitable candidates for oncology but poses higher risks for general exposure compared to 2,4-isomers used in industrial curing.

Experimental Protocols for Toxicity Assessment

To validate the toxicity profile of a specific dimethoxy thioxanthone derivative, the following self-validating experimental workflow is recommended.

Protocol A: Differential Cytotoxicity (MTT Assay)

Objective: Determine IC50 and distinguish between general necrosis and proliferation inhibition.

-

Seeding: Seed HepG2 and MCF-7 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Prepare stock solutions of the dimethoxy thioxanthone in DMSO. Serial dilute to concentrations (0.1, 1, 10, 50, 100 µM). Ensure final DMSO < 0.5%.

-

Incubation: Treat cells for 48h. Include Doxorubicin (positive control) and Vehicle (negative control).

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: ROS Detection (Oxidative Stress)

Objective: Confirm if toxicity is driven by oxidative stress (typical of 2,4-isomers).

-

Staining: Load treated cells with DCFH-DA (10 µM) for 30 min in the dark.

-

Activation: If testing photo-toxicity, expose cells to UV-A (if applicable) or ambient light.

-

Analysis: Analyze via Flow Cytometry (Ex/Em: 485/535 nm).

-

Validation: Pre-treat a subset of cells with N-Acetylcysteine (NAC) (5 mM).[2] If toxicity is ROS-mediated, NAC should rescue cell viability.

Experimental Workflow Diagram

Figure 2: Standardized workflow for evaluating thioxanthone toxicity. QC is critical to ensure observed toxicity is not due to impurities.

Conclusion & Recommendations

-

For Drug Development: Focus on 1,4-dimethoxythioxanthones . Their ability to intercalate DNA makes them potent antitumor candidates, but cardiotoxicity (similar to anthracyclines) must be monitored early using H9c2 cells.

-

For Industrial Applications: 2,4-dimethoxythioxanthones are safer alternatives. Their toxicity is primarily ROS-driven, which can be mitigated by antioxidants or formulation controls, and they lack the potent genotoxicity of the 1,4-isomers.

References

-

Cytotoxic effects of thioxanthone derivatives as photoinitiators on isolated rat hepatocytes. Source: Toxicology, 2013.

-

Structure-activity relationships of thioxanthone derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry, 2016.

-

Genotoxicity and DNA intercalation of hycanthone and lucanthone analogs. Source: Mutation Research/Genetic Toxicology, 1990.

-

Thioxanthone derivatives as Topoisomerase II inhibitors: Synthesis and biological evaluation. Source: Bioorganic & Medicinal Chemistry, 2010.

-

Comparative analysis of photoinitiator toxicity: DETX vs ITX. Source: Journal of Applied Toxicology, 2019.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.